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molecular formula C7H12O4 B1670675 Dimethyl glutarate CAS No. 1119-40-0

Dimethyl glutarate

Cat. No. B1670675
M. Wt: 160.17 g/mol
InChI Key: XTDYIOOONNVFMA-UHFFFAOYSA-N
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Patent
US04529807

Procedure details

196 parts by wt. of furfuryl alcohol and 160 parts by wt. dimethyl glutarate (stoichiometric proportions) were mixed and 0.5-0.75% wt. sodium metal added. The mixture was heated to a temperature in the range from 214°-240° F. under a nitrogen atmoshpere. Methanol was evolved and removed as the reaction progressed. After a period of 4 hours, a waxy solid was obtained. After washing the product with water, the residure was a liquid which was identified as difurfuryl glutarate by gas chromatography and mass spectrometric analysis.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:7])[C:2]1[O:6][CH:5]=[CH:4][CH:3]=1.[C:8]([O:17]C)(=O)[CH2:9][CH2:10][CH2:11][C:12]([O:14][CH3:15])=[O:13].[Na]>CO>[C:12]([O:14][CH2:15][C:5]1[O:6][CH:2]=[CH:3][CH:4]=1)(=[O:13])[CH2:11][CH2:10][CH2:9][C:8]([O:7][CH2:1][C:2]1[O:6][CH:5]=[CH:4][CH:3]=1)=[O:17] |^1:18|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CO1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC(=O)OC)(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated to a temperature in the range from 214°-240° F. under a nitrogen atmoshpere
CUSTOM
Type
CUSTOM
Details
removed as the reaction
CUSTOM
Type
CUSTOM
Details
a waxy solid was obtained
WASH
Type
WASH
Details
After washing the product with water

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(CCCC(=O)OCC1=CC=CO1)(=O)OCC1=CC=CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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